

Comparative Guide: N-Cyclobutyl-N-methylsulfamoyl Chloride vs. Dimethylsulfamoyl Chloride

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Compound of Interest

Compound Name:	<i>N-cyclobutyl-N-methylsulfamoyl chloride</i>
CAS No.:	1411944-92-7
Cat. No.:	B2619752

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Executive Summary

In medicinal chemistry, the sulfamoyl moiety (

) serves as a critical pharmacophore, often acting as a bioisostere for carboxamides or as a transition-state mimic in protease inhibitors. While Dimethylsulfamoyl chloride (DMSC) is the standard reagent for introducing the

-dimethylsulfamoyl group, the sterically demanding

-cyclobutyl-

-methylsulfamoyl chloride (CBMSC) has emerged as a specialized alternative.

This guide analyzes the reactivity, physicochemical properties, and synthetic utility of these two reagents. The cyclobutyl variant offers distinct advantages in lipophilicity modulation (LogP) and metabolic stability, albeit with reduced electrophilic reactivity that necessitates tailored experimental protocols.

Physicochemical & Structural Analysis

The structural difference between the two reagents dictates their reactivity profiles. The cyclobutyl group in CBMSC introduces significant steric bulk and lipophilicity compared to the planar, compact methyl groups in DMSC.

Feature	Dimethylsulfamoyl Chloride (DMSC)	-Cyclobutyl- -methylsulfamoyl Chloride (CBMSC)
Structure		
Molecular Weight	143.59 g/mol	183.66 g/mol
Steric Bulk (Tolman)	Moderate (~6.7 kcal/mol)	High (Cyclobutyl ring puckering increases effective volume)
Predicted LogP	-0.3	-1.6 (Increased lipophilicity)
Boiling Point	185°C (at 760 mmHg)	>200°C (Predicted)
Physical State	Colorless to pale yellow liquid	Viscous oil or low-melting solid

Scientific Insight: The cyclobutyl ring exists in a puckered conformation. This steric crowding shields the sulfur atom more effectively than the freely rotating methyl groups in DMSC, directly impacting the rate of nucleophilic attack (

mechanism).

Reactivity Profile & Mechanistic Causality[1]

Both reagents react via an

-like mechanism at the sulfur center. However, the reaction kinetics differ significantly due to the "Ortho Effect" equivalent provided by the cyclobutyl group.

A. Electrophilicity & Kinetics

- DMSC: Highly reactive electrophile. Reacts rapidly with primary amines, secondary amines, and alcohols at

to Room Temperature (RT).

- Risk:[1] Prone to rapid hydrolysis in the presence of moisture; can lead to bis-sulfamoylation if the nucleophile is in excess.
- CBMSC: Attenuated reactivity. The cyclobutyl group hinders the trajectory of the incoming nucleophile ().
- Advantage:[1][2] Higher chemoselectivity. Less likely to react with poor nucleophiles (e.g., steric encumbered anilines) without activation (catalysis).
- Protocol Adjustment: Often requires elevated temperatures () or stronger nucleophilic catalysts (e.g., DMAP) to reach completion.

B. Stability (Hydrolysis)

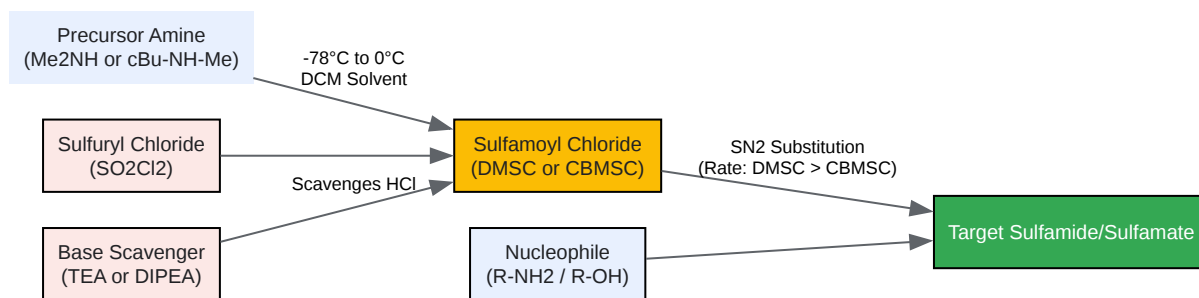
- DMSC: Hygroscopic and hydrolyzes readily to dimethylsulfamic acid and HCl. Requires storage under inert gas at .
- CBMSC: Enhanced hydrolytic stability due to steric shielding. While still moisture-sensitive, it tolerates brief exposure to ambient air better than DMSC, improving handling reproducibility during weighing and transfer.

Experimental Workflows

Workflow 1: Synthesis of the Reagents

While DMSC is a commodity chemical, CBMSC is often synthesized in situ or prepared from the amine precursor due to its specialized nature.

DOT Diagram: Synthesis & Application Pathway



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Caption: General synthetic pathway for sulfamoyl chlorides and their subsequent conversion to sulfamides. Note the temperature control is critical for the chloride formation.

Workflow 2: Comparative Sulfamoylation Protocol

Objective: Synthesis of an unsymmetrical sulfamide (

).

Step	DMSC Protocol (Standard)	CBMSC Protocol (Sterically Hindered)
1. Solvent	DCM or THF (Anhydrous)	DCM or 1,2-Dichloroethane (DCE)
2. Base	Triethylamine (TEA) (1.2 - 1.5 eq)	DIPEA (Hünig's Base) (2.0 eq) or NaH
3. Catalyst	None usually required.	DMAP (10-20 mol%) often essential.
4. Addition	Dropwise at . Exothermic.	Dropwise at RT. Less exothermic.
5. Reaction	Stir at RT for 1-4 hours.	Heat to for 4-16 hours.
6. Workup	Quench with water, extract immediately.	Standard aqueous workup.

Expert Tip: For CBMSC, if the reaction stalls, switch solvent to Acetonitrile (MeCN) and use Cesium Carbonate (

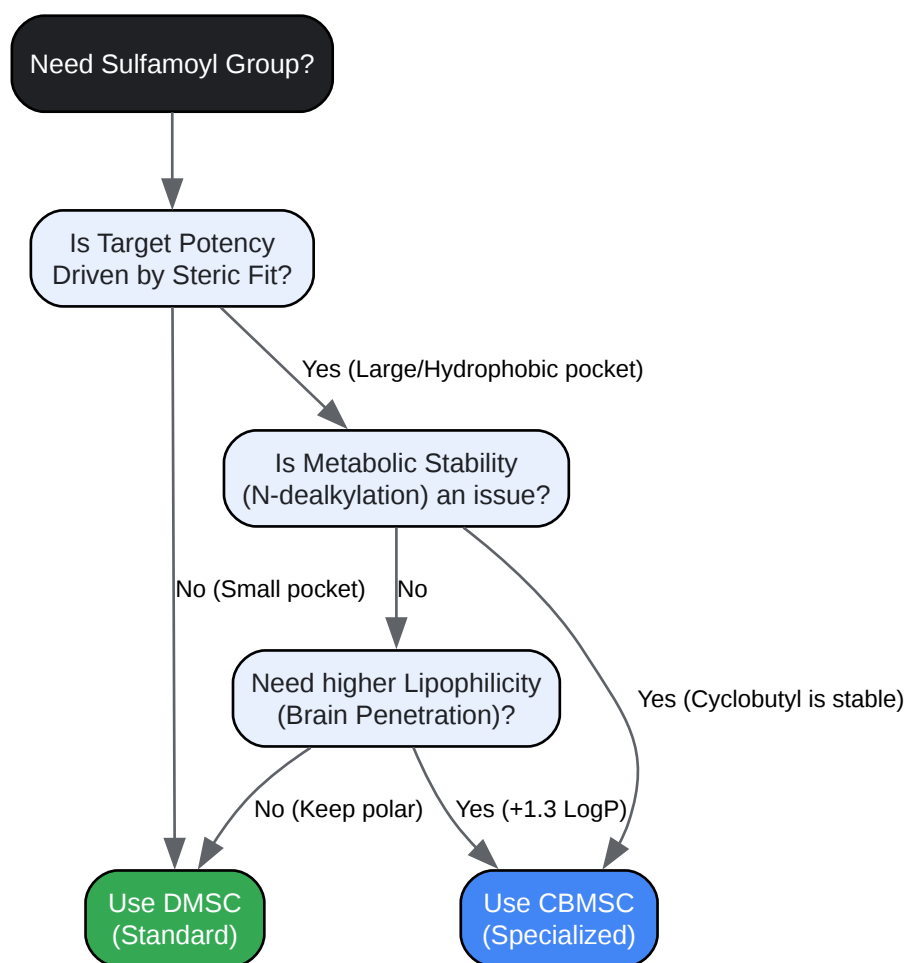
) as the base. The higher polarity of MeCN stabilizes the transition state, and the elevated boiling point allows for higher thermal activation.

Strategic Applications in Drug Discovery

Why choose the sterically demanding CBMSC over the standard DMSC?

- **Metabolic Stability:** The cyclobutyl group is less prone to oxidative dealkylation (via CYP450 enzymes) compared to
 - ethyl or
 - isopropyl groups. It removes the "soft spot" of hydrogen abstraction found in linear alkyl chains.
- **Lipophilicity & BBB Penetration:** The addition of the cyclobutyl ring increases LogP by ~1.3 units compared to the dimethyl analog. This is a strategic modification to improve blood-brain barrier (BBB) permeability in CNS-targeted drugs (e.g., Nav1.7 inhibitors for pain).
- **Conformational Locking:** The bulk of the cyclobutyl group can lock the sulfonamide nitrogen into a specific rotamer, potentially reducing the entropic penalty upon binding to a receptor pocket (e.g., GPCRs or Kinases).

DOT Diagram: Decision Logic for Reagent Selection



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Caption: Decision matrix for selecting between Dimethyl and N-Cyclobutyl-N-methyl variants during Lead Optimization.

References

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